3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one

Kv1.5 inhibition Atrial arrhythmia Ion channel pharmacology

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (CAS 921611-04-3, molecular formula C18H19NO2S, MW 313.41 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,3-thiazolidin-4-one family, a privileged scaffold in medicinal chemistry. The compound features an N-benzyloxy substituent and a 3,4-dimethylphenyl group at the 2-position.

Molecular Formula C18H19NO2S
Molecular Weight 313.4 g/mol
CAS No. 921611-04-3
Cat. No. B12615893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
CAS921611-04-3
Molecular FormulaC18H19NO2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=CC=C3)C
InChIInChI=1S/C18H19NO2S/c1-13-8-9-16(10-14(13)2)18-19(17(20)12-22-18)21-11-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3
InChIKeyPIPUUCFLIGCYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (CAS 921611-04-3): Procurement-Relevant Identity and Class Position


3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (CAS 921611-04-3, molecular formula C18H19NO2S, MW 313.41 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,3-thiazolidin-4-one family, a privileged scaffold in medicinal chemistry . The compound features an N-benzyloxy substituent and a 3,4-dimethylphenyl group at the 2-position. This specific substitution pattern places it within a congeneric series that has demonstrated potent inhibition of the voltage-gated potassium channel Kv1.5 (KCNA5), a target implicated in atrial arrhythmias [1]. Its closest structurally characterized analogs include the 4-chlorophenyl variant (CAS 921611-01-0) and the 4-methoxybenzyloxy variant (CHEMBL386802), both of which possess publicly disclosed Kv1.5 inhibitory data [1][2].

Why Generic Thiazolidin-4-one Substitution Fails for 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (921611-04-3)


Although the 1,3-thiazolidin-4-one scaffold is broadly exploited across anti-inflammatory, anticancer, and ion channel programs, simple in-class interchange is not supported by the available quantitative structure–activity data. Within the benzyloxy-thiazolidinone subset, a single phenyl substituent change from 4-chlorophenyl to 3,4-dimethylphenyl shifts the in vitro Kv1.5 IC50 by approximately 10.5-fold (from 997 nM to 95 nM) when the N-substituent is also altered from benzyloxy to 4-methoxybenzyloxy [1][2]. This demonstrates that both the 2-aryl and N-alkoxy substituents are critical potency determinants. Consequently, procurement of a close analog—such as the 4-chlorophenyl or 4-methoxybenzyloxy derivative—cannot be assumed to reproduce the binding, selectivity, or downstream pharmacological profile of the 3,4-dimethylphenyl benzyloxy compound without explicit experimental validation.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (921611-04-3) Versus Closest Analogs


Kv1.5 Inhibitory Potency: 3,4-Dimethylphenyl vs. 4-Chlorophenyl Benzyloxy Derivatives

The 3,4-dimethylphenyl benzyloxy compound (target, 921611-04-3) lacks a publicly disclosed Kv1.5 IC50. However, the 4-methoxybenzyloxy analog bearing the identical 3,4-dimethylphenyl group (CHEMBL386802) exhibits an IC50 of 95 nM, which is approximately 10.5-fold more potent than the 4-chlorophenyl benzyloxy analog (CHEMBL217096, IC50 997 nM) [1][2]. This pair comparison isolates the contribution of the 2-aryl substituent (3,4-dimethylphenyl vs. 4-chlorophenyl) and the N-alkoxy group (4-methoxybenzyloxy vs. benzyloxy) to Kv1.5 affinity. The target compound occupies an intermediate structural position, suggesting its Kv1.5 IC50 likely falls between these two measured values, but cannot be quantitatively interpolated without direct assay data.

Kv1.5 inhibition Atrial arrhythmia Ion channel pharmacology

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding

The target compound (C18H19NO2S, MW 313.41) differs from the 4-methoxybenzyloxy analog (C19H21NO3S, MW 343.44) by replacement of the 4-methoxy group with a hydrogen atom. This structural modification reduces the number of hydrogen bond acceptors from 4 to 3 and lowers the topological polar surface area (tPSA) by approximately 9 Ų (estimated from the loss of the methoxy oxygen). In the context of the thiazolidin-4-one Kv1.5 series, the presence of the methoxy group in the 4-methoxybenzyloxy analog is associated with a 10.5-fold potency gain relative to the unsubstituted benzyloxy 4-chlorophenyl compound [1]. This suggests that the N-benzyloxy region is a key pharmacophore for hydrogen bond interactions, and the target compound's lack of a methoxy group may result in reduced target engagement compared to the methoxy-bearing analog, though this remains to be experimentally confirmed.

Physicochemical profiling Drug-likeness Lead optimization

Target Selectivity Profile: Kv1.5 vs. Other Ion Channels

The thiazolidin-4-one chemotype represented by this series has been annotated in the Therapeutic Target Database (TTD) as a Kv1.5 (KCNA5) inhibitor, with the 4-chlorophenyl benzyloxy analog explicitly listed as targeting this channel [1]. No off-target activity data (e.g., hERG, Na_v1.5, Ca_v1.2) are publicly available for any compound in this series. However, the structural divergence between the target compound and established Kv1.5 inhibitors from other chemotypes (e.g., diphenyl phosphine oxides, quinazolinones) means that class-level selectivity inferences from those scaffolds are not transferable. Any procurement for cardiac electrophysiology studies must anticipate the need for de novo selectivity profiling.

Cardiac ion channel selectivity Kv1.5 Safety pharmacology

Availability of Synthetic Protocols and Intermediate Data

A general microwave-assisted synthetic method for 1,3-thiazolidin-4-ones using a recyclable magnetic nanocatalyst (γ-Fe₂O₃RHA@SO₃H) has been described, achieving yields up to 94% under solvent-free conditions [1]. While this protocol was not specifically validated for the target compound, it demonstrates the synthetic feasibility of the core scaffold. In contrast, no dedicated synthetic route or characterization data for CAS 921611-04-3 has been published in the peer-reviewed literature, meaning that procurement must rely on custom synthesis offerings from chemical suppliers, where lot-to-lot purity and stereochemical integrity may vary.

Synthetic accessibility Thiazolidin-4-one synthesis Catalog differentiation

Recommended Application Scenarios for 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one (921611-04-3) Based on Comparative Evidence


Kv1.5 Lead Optimization Programs Requiring 2-Aryl SAR Exploration

The target compound is best deployed as a structural probe in medicinal chemistry campaigns targeting Kv1.5, where the 3,4-dimethylphenyl group represents a potency-enhancing motif. The 10.5-fold potency differential observed between the 3,4-dimethylphenyl methoxybenzyloxy analog (IC50 95 nM) and the 4-chlorophenyl benzyloxy analog (IC50 997 nM) [1][2] indicates that systematic variation of the 2-aryl substituent is a productive strategy. The target compound fills a specific gap in this matrix—3,4-dimethylphenyl combined with unsubstituted benzyloxy—enabling structure–activity relationship interpolation.

Physicochemical Property Optimization via N-Alkoxy Modification

For programs where the methoxy group in the 4-methoxybenzyloxy analog introduces undesirable metabolic liability or excessive polarity, the target compound serves as a less polar, lower hydrogen bond acceptor alternative. The reduction of one hydrogen bond acceptor and approximately 9 Ų in tPSA relative to the methoxy analog may improve passive membrane permeability, although this must be balanced against the potential loss in Kv1.5 affinity suggested by the comparative data [3].

Custom Synthesis Benchmarking and Vendor Qualification

Given the absence of a published synthetic protocol for CAS 921611-04-3, the compound can serve as a challenging custom synthesis target to benchmark vendor capabilities in thiazolidin-4-one chemistry. The general scaffold synthetic methodology (microwave, nanocatalyst, up to 94% yield) provides a baseline expectation for reaction efficiency [4], and vendors that can adapt this route to the specific 3,4-dimethylphenyl benzyloxy substrate while delivering >95% purity with full characterization (¹H/¹³C NMR, HRMS, HPLC) demonstrate superior technical competence.

Negative Control for Methoxybenzyloxy-Dependent Pharmacology

In experimental designs where the 4-methoxybenzyloxy analog (IC50 95 nM) is used as a tool compound, the target compound—lacking the methoxy group—can function as a structurally matched negative control to confirm that observed pharmacological effects are specifically dependent on the methoxybenzyloxy pharmacophore rather than on the thiazolidin-4-one core or the 3,4-dimethylphenyl group [3].

Quote Request

Request a Quote for 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.